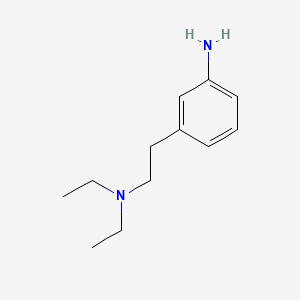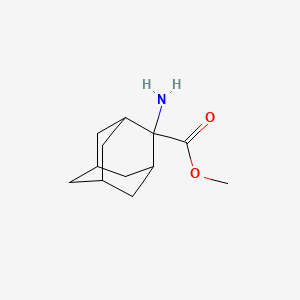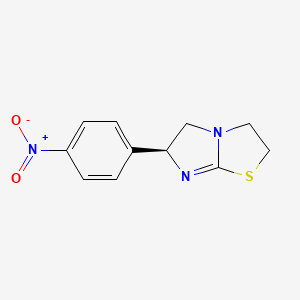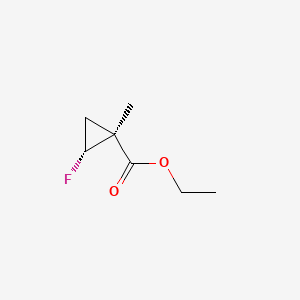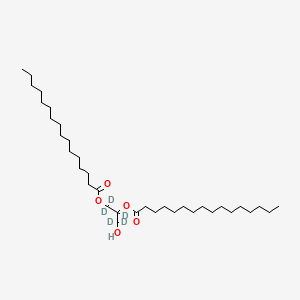![molecular formula C10H15NO4 B588406 HEXANOIC ACID-N, N-HYDROXYSUCCINIMIDE ESTER, [1-14C] CAS No. 143152-78-7](/img/new.no-structure.jpg)
HEXANOIC ACID-N, N-HYDROXYSUCCINIMIDE ESTER, [1-14C]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HEXANOIC ACID-N, N-HYDROXYSUCCINIMIDE ESTER, [1-14C] is a radiolabeled compound used in various scientific research applications. The compound is characterized by the presence of a radioactive carbon isotope, [1-14C], which allows for the tracing and analysis of biochemical pathways and reactions. This compound is particularly useful in the fields of chemistry, biology, and medicine due to its ability to label and track molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HEXANOIC ACID-N, N-HYDROXYSUCCINIMIDE ESTER, [1-14C] typically involves the esterification of hexanoic acid with N-hydroxysuccinimide in the presence of a dehydrating agent such as dicyclohexylcarbodiimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of HEXANOIC ACID-N, N-HYDROXYSUCCINIMIDE ESTER, [1-14C] follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The radiolabeling with [1-14C] is performed under controlled conditions to ensure the safety and accuracy of the labeling process .
Análisis De Reacciones Químicas
Types of Reactions
HEXANOIC ACID-N, N-HYDROXYSUCCINIMIDE ESTER, [1-14C] primarily undergoes substitution reactions due to the presence of the ester functional group. It can react with nucleophiles such as amines to form amide bonds, which is a common reaction in bioconjugation techniques .
Common Reagents and Conditions
Common reagents used in reactions with HEXANOIC ACID-N, N-HYDROXYSUCCINIMIDE ESTER, [1-14C] include primary amines, which react under mild conditions (pH 7-8) to form stable amide bonds. The reactions are typically carried out in aqueous or organic solvents, depending on the solubility of the reactants .
Major Products
The major products formed from reactions with HEXANOIC ACID-N, N-HYDROXYSUCCINIMIDE ESTER, [1-14C] are amides, which are commonly used in the synthesis of peptides, proteins, and other bioconjugates .
Aplicaciones Científicas De Investigación
HEXANOIC ACID-N, N-HYDROXYSUCCINIMIDE ESTER, [1-14C] has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of labeled compounds for tracing chemical reactions and pathways.
Biology: Employed in the labeling of biomolecules such as proteins and nucleic acids to study their interactions and functions.
Medicine: Utilized in the development of radiolabeled drugs for diagnostic imaging and therapeutic purposes.
Industry: Applied in the production of labeled compounds for quality control and process optimization .
Mecanismo De Acción
The mechanism of action of HEXANOIC ACID-N, N-HYDROXYSUCCINIMIDE ESTER, [1-14C] involves the formation of a stable amide bond with primary amines. The N-hydroxysuccinimide ester group is a good leaving group, which facilitates the nucleophilic attack by the amine. This reaction is commonly used in bioconjugation techniques to label proteins, peptides, and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Biotinamidohexanoic acid N-hydroxysuccinimide ester: Used for biotinylation of proteins and other biomolecules.
Biotinamidohexanoyl-6-aminohexanoic acid N-hydroxysuccinimide ester: Similar to the above but with an extended spacer for reduced steric hindrance.
N-hydroxysuccinimide-acrylamide ester: Used in the preparation of polyacrylamide gels for studying cell-extracellular matrix interactions .
Uniqueness
HEXANOIC ACID-N, N-HYDROXYSUCCINIMIDE ESTER, [1-14C] is unique due to its radiolabeling with [1-14C], which allows for the tracing and analysis of biochemical pathways. This makes it particularly valuable in research applications where tracking the movement and interaction of molecules is essential .
Propiedades
Número CAS |
143152-78-7 |
|---|---|
Fórmula molecular |
C10H15NO4 |
Peso molecular |
215.225 |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) hexanoate |
InChI |
InChI=1S/C10H15NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h2-7H2,1H3/i10+2 |
Clave InChI |
HNYAWMSQSBERBE-HRVHXUPCSA-N |
SMILES |
CCCCCC(=O)ON1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


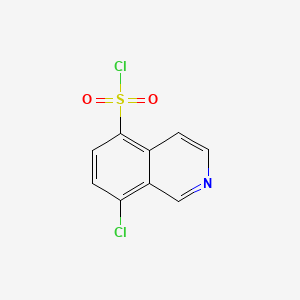
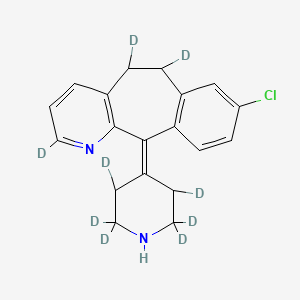
![Ethyl 1-amino-4-methyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B588329.png)
